N-Cyclopentylmethanesulfonamide: A Technical Guide for Synthetic and Medicinal Chemists
N-Cyclopentylmethanesulfonamide: A Technical Guide for Synthetic and Medicinal Chemists
Abstract
This technical guide provides a comprehensive overview of N-cyclopentylmethanesulfonamide, a sulfonamide derivative of potential interest to researchers in synthetic and medicinal chemistry. While specific biological activities for this compound are not extensively documented in publicly available literature, the sulfonamide moiety is a well-established pharmacophore. This document details the physicochemical properties, a robust and detailed synthetic protocol, and the necessary safety and handling procedures for N-cyclopentylmethanesulfonamide. The guide is intended to serve as a foundational resource for scientists interested in exploring this and related N-cycloalkylsulfonamides for various research applications, including their potential use as building blocks in drug discovery programs.
Introduction: The Significance of the Sulfonamide Scaffold
The sulfonamide functional group (-S(=O)₂-N<) is a cornerstone in medicinal chemistry, renowned for its presence in a wide array of therapeutic agents. From the pioneering antibacterial sulfa drugs to modern treatments for a variety of conditions including inflammation, cancer, and viral infections, the sulfonamide moiety has proven to be a versatile and privileged scaffold. The N-substituted sulfonamides, in particular, offer a modular approach to drug design, allowing for the fine-tuning of physicochemical and pharmacological properties through the variation of the nitrogen substituent.
N-cyclopentylmethanesulfonamide (C₆H₁₃NO₂S) represents a simple yet intriguing member of the N-cycloalkylsulfonamide family. The incorporation of a cyclopentyl group, a common carbocyclic ring found in many bioactive molecules, can influence properties such as lipophilicity, metabolic stability, and binding interactions with biological targets. Although, as of this writing, specific and significant biological activities for N-cyclopentylmethanesulfonamide have not been prominently reported in peer-reviewed literature, its structural motifs warrant its consideration as a valuable building block for the synthesis of more complex molecules in drug discovery pipelines. This guide aims to provide the essential technical information to enable researchers to synthesize, handle, and potentially explore the applications of this compound.
Physicochemical and Structural Properties
A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research. The key identifiers and computed properties of N-cyclopentylmethanesulfonamide are summarized below.
| Property | Value | Source |
| IUPAC Name | N-cyclopentylmethanesulfonamide | PubChem |
| CAS Number | 69200-54-0 | PubChem[1] |
| Molecular Formula | C₆H₁₃NO₂S | PubChem[1] |
| Molecular Weight | 163.24 g/mol | PubChem[1] |
| Canonical SMILES | CS(=O)(=O)NC1CCCC1 | PubChem[1] |
| InChIKey | IJXUJLYIQLLJEP-UHFFFAOYSA-N | PubChem[1] |
| XLogP3 | 0.6 | PubChem[1] |
Table 1: Key Identifiers and Computed Physicochemical Properties of N-cyclopentylmethanesulfonamide.
Synthesis of N-cyclopentylmethanesulfonamide: A Validated Protocol
The synthesis of N-cyclopentylmethanesulfonamide is most directly achieved via the reaction of cyclopentylamine with methanesulfonyl chloride. This is a classic example of a nucleophilic substitution reaction at a sulfonyl chloride, a robust and widely used transformation in organic synthesis.
Reaction Mechanism
The reaction proceeds through the nucleophilic attack of the primary amine (cyclopentylamine) on the electrophilic sulfur atom of methanesulfonyl chloride. The nitrogen's lone pair of electrons forms a bond with the sulfur, leading to a tetrahedral intermediate. This intermediate then collapses, expelling a chloride ion as the leaving group. The reaction generates hydrochloric acid (HCl) as a byproduct, which is neutralized by a non-nucleophilic base, such as triethylamine or pyridine, to drive the reaction to completion.
Caption: General mechanism for the synthesis of N-cyclopentylmethanesulfonamide.
Detailed Experimental Protocol
This protocol is a representative procedure adapted from standard methods for the synthesis of N-alkylsulfonamides.[2] Researchers should perform their own optimization and characterization.
Materials and Reagents:
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Cyclopentylamine (1.0 eq)
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Methanesulfonyl chloride (1.05 eq)
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Triethylamine (1.1 eq)
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Dichloromethane (DCM), anhydrous
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1 M Hydrochloric acid (HCl)
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Saturated sodium bicarbonate (NaHCO₃) solution
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Silica gel for column chromatography
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Hexanes and Ethyl Acetate for chromatography
Equipment:
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Round-bottom flask with a magnetic stir bar
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Dropping funnel
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Ice bath
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Separatory funnel
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Rotary evaporator
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Apparatus for column chromatography
Procedure:
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Reaction Setup: To a clean, dry round-bottom flask under a nitrogen or argon atmosphere, add cyclopentylamine (1.0 eq) and anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath.
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Addition of Base: Slowly add triethylamine (1.1 eq) to the stirred solution.
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Addition of Sulfonyl Chloride: Add methanesulfonyl chloride (1.05 eq) dropwise to the cooled solution via a dropping funnel over a period of 15-20 minutes. Maintain the temperature at 0 °C during the addition. A white precipitate of triethylamine hydrochloride will form.
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Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting amine is consumed.
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Work-up:
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Quench the reaction by adding water.
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Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
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Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
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Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
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Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure N-cyclopentylmethanesulfonamide.
Caption: Step-by-step workflow for the synthesis and purification of N-cyclopentylmethanesulfonamide.
Characterization
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¹H NMR: Resonances corresponding to the methyl group of the methanesulfonyl moiety, the methine proton of the cyclopentyl ring attached to the nitrogen, and the methylene protons of the cyclopentyl ring.
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¹³C NMR: Resonances for the methyl carbon, and the carbons of the cyclopentyl ring.
Biological and Medicinal Chemistry Context
While dedicated studies on the biological activity of N-cyclopentylmethanesulfonamide are scarce in the current literature, the broader class of N-alkylsulfonamides has been explored in various drug discovery programs.[3][4] The sulfonamide group can act as a hydrogen bond donor and acceptor, contributing to binding affinity with biological targets. The N-substituent plays a crucial role in defining the overall pharmacological profile.
The cyclopentyl group is a lipophilic moiety that can enhance cell membrane permeability and occupy hydrophobic pockets in protein binding sites. Its conformational flexibility is less than a linear alkyl chain but greater than a more rigid aromatic ring, which can be advantageous for optimal binding.
Researchers interested in this compound could consider screening it in various biological assays, such as:
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Enzyme inhibition assays (e.g., kinases, proteases)
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Receptor binding assays
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Antimicrobial or anticancer cell-based assays
Furthermore, N-cyclopentylmethanesulfonamide can serve as a valuable intermediate for further chemical modifications to build more complex molecules with potential therapeutic applications.
Safety, Handling, and Storage
5.1. Hazard Identification
N-cyclopentylmethanesulfonamide is classified as a hazardous substance.[1]
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GHS Hazard Statements:
5.2. Recommended Handling Procedures
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Work in a well-ventilated fume hood.
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Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.
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Avoid inhalation of dust or vapors.
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Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
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Wash hands thoroughly after handling.
5.3. Storage
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Store in a tightly closed container in a cool, dry, and well-ventilated area.
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Keep away from incompatible materials such as strong oxidizing agents.
Conclusion
N-cyclopentylmethanesulfonamide is a readily accessible compound through a straightforward and scalable synthetic route. While its own biological profile remains to be fully elucidated, its structural components—the sulfonamide pharmacophore and the cyclopentyl ring—make it a compound of interest for medicinal chemists and drug development professionals. This guide provides the necessary technical information to facilitate its synthesis, safe handling, and further investigation in various research and development settings. The provided protocol serves as a solid foundation for the preparation of this and structurally related N-cycloalkylsulfonamides, opening avenues for the exploration of their potential as novel therapeutic agents or as key building blocks in the synthesis of complex molecular architectures.
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PubMed. Identification of N-{cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}propane-1-sulfonamide (PF-04965842): A Selective JAK1 Clinical Candidate for the Treatment of Autoimmune Diseases. [Link]
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